molecular formula C20H22ClNO5 B13805665 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-

Cat. No.: B13805665
M. Wt: 391.8 g/mol
InChI Key: NGTZJVUTBPGKSD-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[45]dec-8-yl)-1,5-dihydro-3-hydroxy- is a complex organic compound with a unique structure that includes a pyrrolone core, an acetyl group, a chlorophenyl group, and a dioxaspirodecyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the acetyl and chlorophenyl groups through acylation and halogenation reactions, respectively. The dioxaspirodecyl moiety is then introduced via a spirocyclization reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives and spirocyclic compounds. Examples include:

  • 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy- analogs with different substituents.
  • Spirocyclic compounds with similar structural features.

Uniqueness

The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy- lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22ClNO5

Molecular Weight

391.8 g/mol

IUPAC Name

3-acetyl-1-(4-chlorophenyl)-2-(1,4-dioxaspiro[4.5]decan-8-yl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C20H22ClNO5/c1-12(23)16-17(13-6-8-20(9-7-13)26-10-11-27-20)22(19(25)18(16)24)15-4-2-14(21)3-5-15/h2-5,13,17,24H,6-11H2,1H3

InChI Key

NGTZJVUTBPGKSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCC3(CC2)OCCO3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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